((4-(4-amidinophenoxy)butanoyl)aspartyl)valine ((4-(4-amidinophenoxy)butanoyl)aspartyl)valine
Brand Name: Vulcanchem
CAS No.: 147865-49-4
VCID: VC0131439
InChI: InChI=1S/C20H28N4O7/c1-11(2)17(20(29)30)24-19(28)14(10-16(26)27)23-15(25)4-3-9-31-13-7-5-12(6-8-13)18(21)22/h5-8,11,14,17H,3-4,9-10H2,1-2H3,(H3,21,22)(H,23,25)(H,24,28)(H,26,27)(H,29,30)/t14-,17-/m0/s1
SMILES: CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N
Molecular Formula: C20H28N4O7
Molecular Weight: 436.5 g/mol

((4-(4-amidinophenoxy)butanoyl)aspartyl)valine

CAS No.: 147865-49-4

Main Products

VCID: VC0131439

Molecular Formula: C20H28N4O7

Molecular Weight: 436.5 g/mol

((4-(4-amidinophenoxy)butanoyl)aspartyl)valine - 147865-49-4

CAS No. 147865-49-4
Product Name ((4-(4-amidinophenoxy)butanoyl)aspartyl)valine
Molecular Formula C20H28N4O7
Molecular Weight 436.5 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[4-(4-carbamimidoylphenoxy)butanoylamino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C20H28N4O7/c1-11(2)17(20(29)30)24-19(28)14(10-16(26)27)23-15(25)4-3-9-31-13-7-5-12(6-8-13)18(21)22/h5-8,11,14,17H,3-4,9-10H2,1-2H3,(H3,21,22)(H,23,25)(H,24,28)(H,26,27)(H,29,30)/t14-,17-/m0/s1
Standard InChIKey JFCXCBBSUORTNS-YOEHRIQHSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N
SMILES CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N
Canonical SMILES CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N
Synonyms ((4-(4-amidinophenoxy)butanoyl)aspartyl)valine
FK 633
FK-633
FK633
PubChem Compound 132814
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator